Fmoc-N-(1-Boc-piperidin-4-yl)-glycine

Peptide Synthesis Analytical Chemistry Quality Control

Researchers requiring a rigid, orthogonally protected scaffold for SPPS often encounter deprotection incompatibility, leading to failed syntheses. This compound uniquely features Fmoc-protected secondary amine and Boc-protected piperidine on a glycine backbone, enabling: - Sequential on-resin Fmoc removal then Boc cleavage to unmask the piperidine for cyclization or linker attachment. - Incorporation of a turn-inducing, conformational constraint essential for peptidomimetic macrocyclization and PROTAC linker design. - Reliable supply with documented purity (≥98%) and ambient-temperature shipping, minimizing procurement delays.

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
CAS No. 269078-80-0
Cat. No. B1363560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(1-Boc-piperidin-4-yl)-glycine
CAS269078-80-0
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-12-18(13-15-28)29(16-24(30)31)26(33)34-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,30,31)
InChIKeyVDSAYWOINWZBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-(1-Boc-piperidin-4-yl)-glycine (CAS 269078-80-0): An Orthogonally Protected Building Block for Precision Peptide and Drug Discovery Research


Fmoc-N-(1-Boc-piperidin-4-yl)-glycine (CAS 269078-80-0) is an orthogonally protected, non-proteinogenic amino acid derivative. It features an Fmoc (9-fluorenylmethyloxycarbonyl)-protected secondary amine on a glycine backbone, and a Boc (tert-butoxycarbonyl)-protected piperidine ring . With a molecular formula of C₂₇H₃₂N₂O₆ and a molecular weight of approximately 480.55 g/mol, it is characterized as a white powder with a melting point of 170-172 °C . This compound is engineered for use in Fmoc-based solid-phase peptide synthesis (SPPS), enabling the selective incorporation of a conformationally constrained, basic piperidine moiety into peptide chains .

The Fmoc-N-(1-Boc-piperidin-4-yl)-glycine Differentiation: Why Fmoc-Gly-OH or Fmoc-Ala-OH Are Inadequate Replacements


The selection of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine over simpler analogs like Fmoc-Gly-OH or Fmoc-Ala-OH is not arbitrary but is dictated by the need for specific molecular geometry and orthogonal functionalization. While Fmoc-Gly-OH offers maximum backbone flexibility, it lacks the structural rigidity and basic amine handle provided by the piperidine ring [1]. Conversely, substituting with a more sterically hindered amino acid like N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine introduces an undesired chiral center, complicating the synthesis of non-chiral or stereo-defined peptides . The dual-protection scheme (Fmoc on the secondary amine nitrogen, Boc on the piperidine) of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine enables a unique, sequential deprotection strategy that is unattainable with standard, unprotected amino acids or those with only a single labile group [1]. This precise control over functional group unmasking is essential for complex peptide macrocyclizations and site-specific bioconjugation, making simple substitution a source of synthetic failure and lost research time.

Quantitative Performance Data: Comparing Fmoc-N-(1-Boc-piperidin-4-yl)-glycine to Key Alternatives in Peptide Synthesis


Purity Benchmarking: Fmoc-N-(1-Boc-piperidin-4-yl)-glycine vs. Standard Commercial Specifications for Peptide Building Blocks

For applications demanding high-yield peptide synthesis, the purity of the building block is a critical procurement criterion. Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is commercially available at a minimum purity of ≥99.0% (HPLC) [1]. In contrast, many specialized Fmoc-amino acid derivatives, including its direct analogs, are commonly supplied at a lower standard specification of ≥95.0% . This 4% absolute difference in purity represents a significant reduction in potential byproducts and uncharacterized impurities that could compromise the success of multi-step solid-phase peptide synthesis (SPPS) and complicate downstream purification.

Peptide Synthesis Analytical Chemistry Quality Control

Synthetic Utility: Orthogonal Deprotection Enables a Unique, Selective Functionalization Strategy

The defining functional advantage of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is its orthogonal protecting group strategy. The Fmoc group is base-labile (cleaved by piperidine), while the Boc group is acid-labile (cleaved by TFA). This allows for sequential deprotection [1]. In contrast, Fmoc-Gly-OH possesses only an Fmoc group and offers a single-point functionalization . N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine, while also orthogonally protected, introduces a chiral center and steric bulk from the alanine methyl group, which can alter peptide conformation and potentially reduce synthetic yield due to steric hindrance during coupling . The target compound provides a unique, sterically defined, achiral handle for selective, two-step derivatization.

Peptide Chemistry Bioconjugation Medicinal Chemistry

Conformational Control: Introducing a Rigid Piperidine Ring for Modulating Peptide Structure and Bioactivity

The integration of a piperidine ring, as in Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, imposes a significant degree of conformational constraint on the peptide backbone, a feature absent in the highly flexible Fmoc-Gly-OH . This structural preorganization is a recognized strategy in medicinal chemistry to enhance target binding affinity and metabolic stability [1][2]. While quantitative yield data for this specific building block in a peptide sequence is not available, the strategic advantage is well-documented. For instance, (R)-4-piperidinylglycine, the core structure after deprotection, is a key building block for developing potent matrix metalloproteinase (MMP) and thrombin inhibitors, where its rigid piperidine core is crucial for biological activity [2].

Peptidomimetics Drug Design Structural Biology

High-Impact Applications of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: From Macrocyclic Peptides to Targeted Protein Degraders


Construction of Conformationally Constrained Macrocyclic Peptides

The rigid piperidine core of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine makes it an ideal building block for introducing a turn-inducing or structural constraint within a linear peptide sequence, which is subsequently macrocyclized. The orthogonal Fmoc/Boc protection is particularly valuable here; after Fmoc removal and chain elongation on the solid support, the Boc group can be cleaved on-resin to unmask the piperidine nitrogen for on-resin cyclization or as a site for installing a linker [1].

Synthesis of Functionalized Peptidomimetics for Drug Discovery

This compound is directly applicable to the synthesis of peptidomimetics targeting enzymes like matrix metalloproteinases (MMPs) or thrombin, where a basic piperidine moiety is a known pharmacophore [2][3]. Researchers can incorporate this building block into a peptide chain, and after global deprotection, the free piperidine nitrogen can be used to modulate the compound's basicity, solubility, and target engagement, or as an attachment point for a fluorescent probe or affinity tag.

Development of PROTACs and Bioconjugates Requiring Dual Functionalization

The sequential deprotection capability is a key enabler in the synthesis of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The compound can be used as a central linker or scaffold. After SPPS, the Fmoc group is removed to continue peptide synthesis or attach a ligand for one protein of interest. Subsequently, the Boc group can be removed under mild acidic conditions in solution to reveal the piperidine amine, which is then conjugated to a second ligand, creating a precisely engineered bifunctional molecule [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-(1-Boc-piperidin-4-yl)-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.